molecular formula C17H16F3NO3S B7048655 N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide

Cat. No.: B7048655
M. Wt: 371.4 g/mol
InChI Key: CPYPEWFXXYAFSO-UHFFFAOYSA-N
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Description

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide: is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group, a fluoro-substituted benzene ring, and a sulfonamide functional group

Properties

IUPAC Name

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3S/c18-13-6-8-15(9-7-13)25(22,23)21(14-4-2-1-3-5-14)10-11-24-16-12-17(16,19)20/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYPEWFXXYAFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)OCCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The difluorocyclopropyl group and the sulfonamide moiety are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide stands out due to its combination of a difluorocyclopropyl group and a sulfonamide functional group, which imparts unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development in various scientific fields.

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